2-Thiopheneacetic acid, 5-benzamido-4-carboxy-3-methyl-
CAS No.: 105522-85-8
Cat. No.: VC16266338
Molecular Formula: C15H13NO5S
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105522-85-8 |
|---|---|
| Molecular Formula | C15H13NO5S |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H13NO5S/c1-8-10(7-11(17)18)22-14(12(8)15(20)21)16-13(19)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
| Standard InChI Key | HYGZYOLPBRGOMB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)CC(=O)O |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
The compound is identified by the IUPAC name 2-benzamido-5-(carboxymethyl)-4-methylthiophene-3-carboxylic acid and has the molecular formula C₁₅H₁₃NO₅S (molecular weight: 319.3 g/mol). Its structure features:
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A thiophene ring substituted with a methyl group at position 3.
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A benzamido group at position 5.
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Carboxylic acid and acetic acid moieties at positions 4 and 2, respectively.
Table 1: Key Structural Features
| Feature | Position | Functional Group Role |
|---|---|---|
| Thiophene ring | Core | Aromatic scaffold |
| Methyl group | 3 | Hydrophobic modification |
| Benzamido group | 5 | Hydrogen bonding/recognition |
| Carboxylic acid | 4 | Acidity/solubility modulation |
| Acetic acid | 2 | Chelation/reactivity |
The presence of multiple functional groups suggests versatility in chemical reactivity and biological interactions.
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Acylation | Acetyl chloride, AlCl₃ | Solvent polarity adjustment |
| Methylation | CH₃I, K₂CO₃ | Temperature control (0–25°C) |
| Amidation | Benzoyl chloride, DCC | Catalytic DMAP |
| Carboxylation | KMnO₄, H₂O/NaOH | pH stabilization |
Biological Activity and Mechanisms (Inferred from Analogs)
Table 3: Anticancer Activity of Selected Thiophene Derivatives
| Compound | IC₅₀ (μM) | Target Protein | Selectivity Index |
|---|---|---|---|
| Derivative 11 | 5.28 | TGFβ2/VEGFR2 | 33 |
| Doxorubicin (Ref) | 0.45 | DNA intercalation | 4.7 |
The benzamido and carboxylic acid groups in the target compound may enhance binding affinity to similar oncogenic targets.
Enzyme Inhibition
Thiophene-based amides and thioureas are potent inhibitors of carbonic anhydrases (CAs), which regulate pH in pathological conditions. Key findings include:
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Sulfonamide-substituted amides inhibit hCA II, hCA IX, and hCA XII with IC₅₀ values as low as 0.17 μM .
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Molecular docking reveals hydrogen bonding between thiophene carbonyl groups and CA active-site residues .
Physicochemical Properties and Drug-Likeness
Predicted ADME Profile
Using the Lipinski’s Rule of Five:
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Molecular weight: 319.3 g/mol (≤500).
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H-bond donors: 3 (≤5).
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H-bond acceptors: 7 (≤10).
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LogP (estimated): ~2.1 (≤5).
The compound likely exhibits favorable oral bioavailability.
Table 4: Comparative ADME Properties of Thiophene Derivatives
| Parameter | Target Compound | Derivative 11 | Derivative 9 |
|---|---|---|---|
| Molecular Weight | 319.3 | 458.3 | 342.4 |
| LogP | 2.1 | 3.8 | 2.5 |
| H-bond Donors | 3 | 2 | 2 |
Future Research Directions
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Synthetic Optimization:
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Develop scalable routes using continuous flow reactors to improve yield and purity.
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Biological Screening:
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Evaluate inhibitory activity against CA isoforms and cancer cell lines.
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Structural Modifications:
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Explore substitutions at the methyl and benzamido groups to enhance selectivity.
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